Cas no 88271-13-0 (Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-)

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-, also known as ethyl (S)-2-hydroxybutanoate, is a chiral ester with significant applications in organic synthesis and flavor chemistry. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound exhibits a fruity, buttery aroma, lending utility in flavor and fragrance formulations. Its hydroxyl and ester functional groups provide reactivity for further derivatization, enabling use as a versatile intermediate. High enantiomeric purity ensures consistent performance in chiral environments. The ester's stability under standard conditions and solubility in common organic solvents enhance its practicality in laboratory and industrial processes.
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- structure
88271-13-0 structure
Product name:Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
CAS No:88271-13-0
MF:C6H12O3
MW:132.157682418823
CID:639169
PubChem ID:12747763

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
    • Butanoic acid, 2-hydroxy-, ethyl ester, (S)- (ZCI)
    • Ethyl (2S)-2-hydroxybutanoate (ACI)
    • (-)-2-Hydroxybutyric acid ethyl ester
    • (S)-Ethyl 2-hydroxybutanoate
    • KWWOQRSLYPHAMK-YFKPBYRVSA-N
    • (S)-Ethyl2-hydroxybutanoate
    • (2S)-2-Hydroxybutyric acid ethyl ester
    • E78252
    • 88271-13-0
    • SCHEMBL3360225
    • MFCD22418998
    • ethyl (2S)-2-hydroxybutanoate
    • 2-hydroxy-butyric acid ethyl ester
    • DTXSID70508801
    • ethyl (3s)-hydroxybutanoate
    • EN300-719581
    • BS-52574
    • Inchi: 1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
    • InChI Key: KWWOQRSLYPHAMK-YFKPBYRVSA-N
    • SMILES: C(=O)(OCC)[C@@H](O)CC

Computed Properties

  • Exact Mass: 132.078644241g/mol
  • Monoisotopic Mass: 132.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 90.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 0.8

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598113-250mg
(S)-Ethyl 2-hydroxybutanoate
88271-13-0 98%
250mg
¥105.00 2024-04-27
A2B Chem LLC
AC01399-1g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 98%
1g
$63.00 2024-04-19
Aaron
AR004C8Z-250mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 98%
250mg
$11.00 2025-01-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598113-100mg
(S)-Ethyl 2-hydroxybutanoate
88271-13-0 98%
100mg
¥115.00 2024-04-27
eNovation Chemicals LLC
Y1251968-100mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
100mg
$60 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598113-1g
(S)-Ethyl 2-hydroxybutanoate
88271-13-0 98%
1g
¥330.00 2024-04-27
eNovation Chemicals LLC
Y1251968-250mg
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
250mg
$60 2025-02-25
eNovation Chemicals LLC
Y1251968-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
5g
$165 2025-02-25
eNovation Chemicals LLC
Y1251968-5g
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
88271-13-0 97%
5g
$165 2024-06-07
Chemenu
CM336328-1000g
(2S)-2-Hydroxybutyric acid ethyl ester
88271-13-0 95%+
1000g
$18254 2021-06-09

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc… Solvents: Tetrahydrofuran
Reference
Chiral synthesis via organoboranes. 15. Selective reductions. 42. Asymmetric reduction of representative prochiral ketones with potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1988, 53(6), 1231-8

Production Method 2

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  reflux
Reference
Dynamic Kinetic Resolution of α-Substituted β-Ketoesters Catalyzed by Baeyer-Villiger Monooxygenases: Access to Enantiopure α-Hydroxy Esters
Rioz-Martinez, Ana; et al, Angewandte Chemie, 2011, 50(36), 8387-8390

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 -
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
Bidentate chelation-controlled asymmetric synthesis of α-hydroxy esters based on the glycolate enolate alkylation
Jung, Ju Eun; et al, Tetrahedron Letters, 2000, 41(11), 1793-1796

Production Method 4

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
Bidentate chelation-controlled asymmetric synthesis of α-hydroxy esters based on the glycolate enolate alkylation
Jung, Ju Eun; et al, Tetrahedron Letters, 2000, 41(11), 1793-1796

Production Method 5

Reaction Conditions
1.1 Catalysts: Haloalkane dehalogenase Solvents: Dimethyl sulfoxide ,  Water ;  150 min, pH 8.2, 21 °C
Reference
Preparation of optically pure haloalkanes and alcohols by kinetic resolution using haloalkane dehalogenases
Prokop, Zbynek; et al, Practical Methods for Biocatalysis and Biotransformations 2, 2012, 301, 301-307

Production Method 6

Reaction Conditions
1.1 Reagents: Glucose Solvents: Water ;  5 h, 28 °C
Reference
Reductive biotransformation of carbonyl compounds. Application of fungus, Geotrichum sp. G38 in organic synthesis
Gu, Jianxin; et al, Tetrahedron, 1993, 49(26), 5805-16

Production Method 7

Reaction Conditions
1.1 Reagents: NADPH ,  Oxygen Catalysts: Baeyer-Villiger monooxygenase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.2 Reagents: Ethyl acetate
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  reflux
Reference
Dynamic Kinetic Resolution of α-Substituted β-Ketoesters Catalyzed by Baeyer-Villiger Monooxygenases: Access to Enantiopure α-Hydroxy Esters
Rioz-Martinez, Ana; et al, Angewandte Chemie, 2011, 50(36), 8387-8390

Production Method 8

Reaction Conditions
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc…
Reference
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Raw materials

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Preparation Products

Additional information on Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- (CAS No. 88271-13-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-, identified by its unique Chemical Abstracts Service (CAS) number 88271-13-0, is a compound of significant interest in the realms of organic chemistry and pharmaceutical innovation. This chiral ester, characterized by its (2S) configuration, has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the class of β-hydroxy esters, which are known for their diverse applications in synthetic chemistry and drug development.

The molecular structure of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- consists of a butanoic acid backbone modified by the introduction of a hydroxyl group at the second carbon position and an ethyl ester substituent at the carboxyl end. This specific arrangement imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The (2S) configuration further distinguishes it from its enantiomer, highlighting its importance in stereochemistry and potential pharmacological effects.

In recent years, there has been a growing interest in β-hydroxy esters due to their role as key intermediates in the synthesis of various pharmacologically active compounds. The presence of both hydroxyl and ester functional groups allows for versatile chemical transformations, enabling the construction of intricate molecular architectures. This flexibility has made such compounds indispensable in the pharmaceutical industry, particularly in the development of novel therapeutic agents.

One of the most compelling aspects of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- is its potential application in the synthesis of chiral drugs. Chirality plays a crucial role in pharmaceuticals, as many drugs exist as stereoisomers with distinct biological activities. The (2S) configuration of this compound makes it an excellent starting material for creating enantiomerically pure drugs, which are often required to achieve optimal therapeutic effects while minimizing adverse reactions.

Recent studies have explored the use of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used for their pain-relieving and anti-inflammatory properties. The β-hydroxy ester moiety can be strategically incorporated into NSAID scaffolds to enhance their bioavailability and reduce gastrointestinal side effects. Researchers have found that derivatives of this compound exhibit promising anti-inflammatory activity in preclinical models, suggesting its potential as a lead compound or intermediate in drug discovery efforts.

The compound's utility extends beyond pharmaceutical applications. In synthetic organic chemistry, Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- serves as a building block for more complex molecules. Its unique reactivity allows chemists to perform selective modifications at multiple sites, facilitating the construction of intricate molecular frameworks. This has led to its use in the synthesis of natural products, agrochemicals, and specialty chemicals.

Advances in catalytic methods have further enhanced the synthetic utility of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-. Transition metal-catalyzed reactions have enabled efficient transformations of this compound into various functionalized derivatives. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at strategic positions within the molecule. These modifications have opened up new avenues for drug discovery and material science applications.

The biological activity of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- has also been investigated in detail. Preliminary studies suggest that this compound may possess mild analgesic properties due to its structural similarity to known pain-relieving agents. Additionally, its ability to interact with biological targets such as enzymes and receptors has been explored in high-throughput screening assays. These studies have identified potential leads for further optimization towards developing new therapeutic interventions.

In conclusion, Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- is a multifaceted compound with significant implications in both chemical synthesis and pharmaceutical research. Its unique structural features and stereochemical configuration make it a valuable tool for creating complex molecules with potential biological activity. As research continues to uncover new applications for this compound, Butanoic acid, 2-hydroxy-, ethyl ester,(CAS No. 88271-13-0) is poised to play an increasingly important role in advancing chemical innovation and drug development.

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